METHANONE](/img/structure/B4674925.png)
[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO](4-NITROPHENYL)METHANONE
Overview
Description
4-(1H-INDOL-3-YLMETHYL)PIPERAZINOMETHANONE: is a complex organic compound that features an indole moiety linked to a piperazine ring, which is further connected to a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-INDOL-3-YLMETHYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions One common method includes the initial formation of the indole derivative, followed by its reaction with piperazineThe reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions include oxidized indole derivatives, amino-substituted compounds, and various substituted piperazine derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .
Medicine: The compound has shown promise in preclinical studies for its potential anti-inflammatory, anticancer, and antimicrobial properties. It is being investigated for its ability to inhibit specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability .
Mechanism of Action
The mechanism of action of 4-(1H-INDOL-3-YLMETHYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various receptors, modulating their activity, while the piperazine ring can enhance the compound’s solubility and bioavailability. The nitrophenyl group can participate in electron transfer reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
4-(1H-INDOL-4-YL)PIPERAZINOMETHANONE: This compound has a similar structure but features a thienyl group instead of a nitrophenyl group.
4-(1H-INDOL-3-YLMETHYL)PIPERAZINOMETHANONE: This compound has a methoxy group instead of a nitro group, which can alter its chemical and biological properties.
Uniqueness: The presence of the nitrophenyl group in 4-(1H-INDOL-3-YLMETHYL)PIPERAZINOMETHANONE imparts unique electronic properties, making it more reactive in certain chemical reactions. This structural feature also enhances its potential as a pharmacophore in drug design .
Properties
IUPAC Name |
[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-20(15-5-7-17(8-6-15)24(26)27)23-11-9-22(10-12-23)14-16-13-21-19-4-2-1-3-18(16)19/h1-8,13,21H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCZYSZWKKSPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


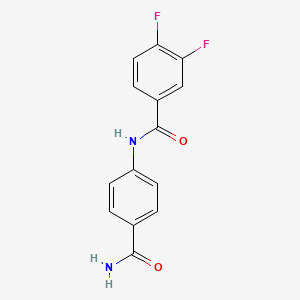
![4-[(allylamino)sulfonyl]-N-(3-fluorophenyl)benzamide](/img/structure/B4674856.png)
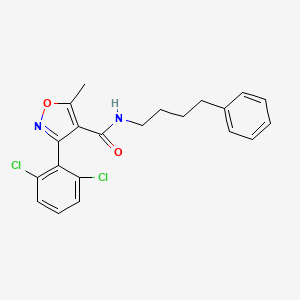
![(Z)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B4674872.png)
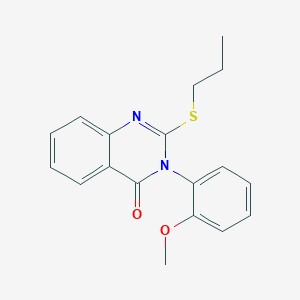
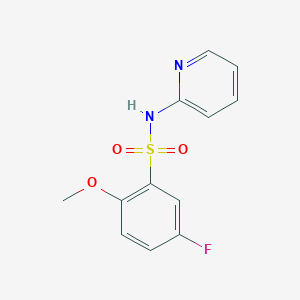
![5-methyl-N'-(3-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-3-thiophenecarbohydrazide](/img/structure/B4674889.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B4674893.png)
![N-(4-methylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4674898.png)
![2-[(4-methylbenzyl)thio]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4674911.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4674913.png)
![{2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone](/img/structure/B4674923.png)
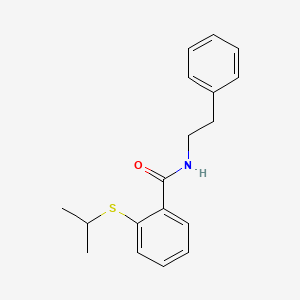
![2-{[4-BENZYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B4674932.png)
